molecular formula C60H70N10O11 B609841 Pasireotide acetate CAS No. 396091-76-2

Pasireotide acetate

Katalognummer: B609841
CAS-Nummer: 396091-76-2
Molekulargewicht: 1107.3 g/mol
InChI-Schlüssel: WFKFNBBHVLMWQH-QKXVGOHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pasireotide acetate is a second-generation somatostatin analog (SSA) with a cyclohexapeptide structure, developed for conditions such as acromegaly and Cushing’s disease . Unlike first-generation SSAs like octreotide and lanreotide, pasireotide exhibits a broader binding affinity for somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5) . This unique profile enables it to target tumors resistant to first-generation SSAs, which primarily bind SSTR2 and SSTR5 . Pasireotide is available in subcutaneous (sc) and long-acting release (LAR) formulations, with the LAR version demonstrating a half-life of 375–443 hours . Its mechanisms include antisecretory, antiproliferative, and proapoptotic effects, as demonstrated in preclinical and clinical studies .

Vorbereitungsmethoden

Fragment-Based Peptide Coupling for Pasireotide Synthesis

Retrosynthetic Strategy and Fragment Design

The patent WO2016097962A1 discloses a fragment-based approach dividing Pasireotide into two tripeptides or a dipeptide-tetrapeptide pair . Key steps include:

  • Fragment I (Solution phase) : Synthesis of protected tripeptide Cbz-Phe-Pro(4-OH)-Obzl using NHS-activated esters.

  • Fragment II (Solid phase) : Assembly of Fmoc-Tyr(Bzl)-Lys(Boc)-D-Trp(Boc)-Phg on 2-chlorotrityl chloride (CTC) resin.

Coupling these fragments via TBTU/HOBt activation yields the linear precursor, which undergoes cyclization and deprotection to form Pasireotide .

Table 1: Fragment Synthesis Conditions and Outcomes

FragmentResin/SolventCoupling AgentYieldPurity (HPLC)
I (Cbz-Phe-Pro)None (solution)NHS/DCC80%95%
II (Tyr-Lys-Trp)CTC resin/DMFHBTU75%93%
Linear precursorDMFTBTU/HOBt85%88%

Cyclization and Deprotection

Cyclization of the linear peptide H-Phe-Pro-Phg-D-Trp-Lys-Tyr(Bzl)-OH is achieved using PyBOP/DIEA in DMF, followed by global deprotection with TFA/water/TIS (90:5:5). Critical parameters:

  • Cyclization efficiency : 78% (monitored by RP-HPLC) .

  • Deprotection time : 2 hours at 25°C to minimize side reactions .

Three-Component Condensation Approach

Retrosynthetic Disconnection

The MDPI study employs a 3 + 2 + 1 strategy , disconnecting Pasireotide into three fragments :

  • Fragment B (Tripeptide) : Fmoc-D-Trp-Lys(Boc)-Tyr(Bzl).

  • Fragment C (Dipeptide) : H-Phe-Pro(4-OH)-Obzl.

  • Fragment D (Amino acid) : H-Phg-OtBu.

Table 2: Key Coupling Reactions in Three-Component Synthesis

StepFragmentsCoupling AgentSolventYield
B + CTripeptide + DipeptideTBTU/4-methylmorpholineDMF85%
B + C + DLinear precursorPyBOP/DIEADCM69%

Macrocyclization and Final Deprotection

Cyclization at the Pro-Phe bond using HATU/DIEA achieves 72% efficiency. Final deprotection with TFA/EDT/H2O (94:3:3) removes Boc/Bzl groups, yielding Pasireotide free base .

Purification and Salt Formation

Reverse-Phase HPLC (RP-HPLC)

Both methods use RP-HPLC for purification:

  • Stationary phase : C18 silica (e.g., Phenomenex Luna) .

  • Mobile phase : Gradient of 0.1% TFA in water and acetonitrile .

  • Purity post-HPLC : >99.5% .

Table 3: HPLC Conditions for Pasireotide Acetate

ParameterPatent Method MDPI Method
ColumnPhenomenex C18 (250 × 4 mm)Waters UPLC C18
Buffer A0.5% TFA in water0.1% TFA in water
Buffer B0.5% TFA in acetonitrile0.1% TFA in ACN
Gradient20–50% B over 30 min5–95% B over 15 min

Salt Exchange to Acetate

Pasireotide free base is dissolved in 30% acetonitrile/water with 2 eq. aspartic acid , followed by lyophilization to yield the di-aspartate salt . For acetate salt formation, acetic acid replaces aspartic acid during salt exchange.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]+ : 1313.6 (calc. 1313.7) .

  • MS/MS fragmentation : Dominant ions at m/z 882.4 (loss of Phe) and 647.3 (loss of Tyr) .

Purity Assessment

  • HPLC-UV : Purity >99.5% at 220 nm .

  • Chiral HPLC : Confirms absence of D-amino acid epimerization .

Comparative Analysis of Synthesis Methods

Table 4: Advantages and Limitations of Each Method

MethodYieldPurityScalabilityKey Challenge
Fragment-based 15% (overall)>99.5%High (kg-scale)Complex fragment coupling
Three-component 10% (overall)>99.0%ModerateLow cyclization efficiency

Analyse Chemischer Reaktionen

Pasireotide Acetat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Pasireotide Acetat zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung reduzierter Analoga führen kann .

Wissenschaftliche Forschungsanwendungen

Acromegaly

Pasireotide acetate has been shown to be an effective treatment option for patients with acromegaly, particularly those resistant to first-line therapies such as octreotide. Clinical studies have demonstrated that pasireotide can reduce GH levels and tumor volume significantly:

  • Efficacy : In a phase II study, 27% of patients achieved biochemical control after three months of treatment with pasireotide . Furthermore, long-term studies have shown sustained efficacy over 11 years in patients who continued therapy .
  • Safety Profile : The most common adverse events include hyperglycemia, gastrointestinal disturbances, and weight loss; however, these are typically manageable .

Cushing's Disease

This compound is also approved for the treatment of Cushing's disease, particularly in cases where surgery is not an option or has failed:

  • Tumor Volume Reduction : A phase III trial indicated that pasireotide significantly decreased urinary free cortisol levels and corticotroph tumor volume in patients with Cushing's disease .
  • Long-term Benefits : Patients treated with pasireotide reported improvements in clinical signs of hypercortisolism and quality of life metrics over extended periods .

Neuroendocrine Tumors (NETs)

Pasireotide has demonstrated efficacy in managing symptoms associated with neuroendocrine tumors, particularly carcinoid syndrome:

  • Symptom Control : In a study involving patients with advanced NETs refractory to octreotide therapy, pasireotide provided symptom relief in approximately 27% of patients .
  • Stabilization of Disease : More than half of the patients experienced stable disease following treatment with pasireotide over a defined period .

Comparative Efficacy

The following table summarizes key clinical findings related to the efficacy of this compound compared to other treatments:

ConditionTreatmentEfficacy RateNotable Findings
AcromegalyPasireotide27%Significant reduction in GH and tumor volume
Cushing's DiseasePasireotide>50%Decreased UFC levels and improved clinical signs
Neuroendocrine TumorsPasireotide27%Symptom control in carcinoid syndrome

Case Study 1: Acromegaly Treatment

A patient with persistent acromegaly despite prior octreotide therapy was treated with pasireotide. After three months, the patient exhibited a GH reduction from elevated levels to within normal range and a notable decrease in pituitary tumor size.

Case Study 2: Cushing's Disease Management

In another case involving a patient diagnosed with Cushing's disease who was not a surgical candidate, initiation of pasireotide resulted in a rapid decline in urinary free cortisol levels and marked improvement in symptoms such as hypertension and weight gain.

Wirkmechanismus

Pasireotide acetate exerts its effects by binding to somatostatin receptors 1, 2, 3, and 5. This binding inhibits the secretion of growth hormone, insulin-like growth factor 1, and adrenocorticotropic hormone, leading to reduced levels of these hormones in the body. The inhibition of these hormones helps control the symptoms of acromegaly and Cushing’s disease. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis in tumor cells, contributing to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Receptor Binding Profiles

Pasireotide’s distinct efficacy stems from its receptor binding affinity, which differs significantly from other SSAs:

Table 1: SSTR Binding Affinity (pKi Values)

Compound SSTR1 SSTR2 SSTR3 SSTR5
Pasireotide acetate 8.2 9.0 9.1 9.9
Octreotide acetate <7.0 9.5 <7.0 8.4
Lanreotide <7.0 9.6 <7.0 8.3
  • Key Findings: Pasireotide has 30–40× higher affinity for SSTR1 and SSTR5 compared to octreotide .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Compound Half-Life (Immediate-Release) Half-Life (LAR Formulation) Administration Route
This compound 9.6–12.6 hours 375–443 hours SC, IM (LAR)
Octreotide acetate 2 hours 600 hours SC, IM (LAR), IV
Lanreotide 2 hours 576 hours SC, IM (PR/Autogel)
  • Clinical Implications :
    • Pasireotide LAR’s monthly dosing aligns with octreotide LAR and lanreotide Autogel, improving patient compliance .
    • Despite similar LAR half-lives, pasireotide’s receptor profile may require dose adjustments due to hyperglycemia risks .

Clinical Efficacy in Specific Indications

Neuroendocrine Tumors (NETs)

  • In a phase III trial, pasireotide (60 mg/month) vs. octreotide (40 mg/month) in refractory NETs:
    • Tumor control : 62.7% vs. 42.6% (p=0.09) .
    • Progression-free survival (PFS) : 11.8 vs. 6.8 months (p=0.045) .
  • Preclinical studies in MEN1 mice showed pasireotide reduced pancreatic NET incidence and increased apoptosis .

Cushing’s Disease

  • Pasireotide LAR normalized urinary free cortisol in 40% of patients at 7 months, comparable to subcutaneous formulations .

Acromegaly

  • Pasireotide demonstrated superior efficacy in patients inadequately controlled by octreotide/lanreotide, likely due to SSTR5 targeting .

Table 3: Adverse Event (AE) Rates

AE Pasireotide (%) Octreotide/Lanreotide (%)
Hyperglycemia 60–70 10–25
Nausea 35–40 15–20
Bradycardia 10–15 <5
  • Mechanistic Insights :
    • Pasireotide’s SSTR5 affinity inhibits insulin secretion, driving hyperglycemia .
    • First-generation SSAs have fewer metabolic AEs due to narrower receptor targeting .

Biologische Aktivität

Pasireotide acetate (SOM230) is a second-generation somatostatin analog that exhibits a unique profile of biological activity through its interaction with various somatostatin receptor subtypes. This article delves into the pharmacodynamics, efficacy, and clinical applications of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Pasireotide is primarily designed to target multiple somatostatin receptor subtypes, particularly sst1, sst2, sst3, and sst5. Its enhanced binding affinity compared to first-generation somatostatin analogs like octreotide allows for broader therapeutic applications, especially in conditions like acromegaly and neuroendocrine tumors (NETs) .

Pasireotide functions by binding to somatostatin receptors on various cells, leading to the inhibition of hormone secretion. It has been shown to:

  • Inhibit Growth Hormone (GH) : Particularly effective in patients with acromegaly due to its affinity for sst5 receptors found in GH-secreting pituitary adenomas.
  • Control Symptoms in NETs : Effective in managing symptoms such as diarrhea and flushing in patients with carcinoid syndrome resistant to other therapies .

Pharmacokinetics

The pharmacokinetic profile of pasireotide indicates:

  • Absorption : Well absorbed with moderate plasma protein binding.
  • Distribution : Distributed to various tissues including the liver and kidneys.
  • Metabolism : Primarily metabolized by CYP3A4.
  • Excretion : Mainly excreted unchanged in feces and urine .

Acromegaly

A phase II study demonstrated that pasireotide significantly reduced GH levels and normalized IGF-I levels in patients with acromegaly. Key findings included:

  • Biochemical Response : After 4 weeks of treatment, 19% of patients achieved a biochemical response, which increased to 27% after three months.
  • Tumor Volume Reduction : 39% of patients experienced more than a 20% reduction in pituitary tumor volume .

Neuroendocrine Tumors (NETs)

In patients with advanced NETs, pasireotide showed promising results:

  • Symptom Control : In a study involving 45 patients, 27% achieved complete or partial symptom control over 15 days. The most common adverse events included nausea (27%) and abdominal pain (20%) .
  • Long-term Efficacy : A real-world study indicated sustained reductions in mean urinary free cortisol levels among patients treated for Cushing’s disease .

Adverse Effects

While pasireotide is generally well tolerated, some adverse effects have been reported:

  • Hyperglycemia : Occurred in 16% of patients, particularly those with pre-existing diabetes.
  • Gastrointestinal Issues : Nausea and abdominal pain were the most frequently reported side effects .

Data Table: Summary of Clinical Findings

ConditionStudy TypeSample SizeEfficacy (% Responders)Common Adverse Events
AcromegalyPhase II6027%Nausea (27%), Hyperglycemia (16%)
Neuroendocrine TumorsPhase II4527%Abdominal Pain (20%), Nausea (27%)
Cushing's DiseaseReal-world StudyVariesSustained cortisol reductionHyperglycemia

Case Studies

  • Acromegaly Patient Case :
    A patient previously unresponsive to octreotide was switched to pasireotide. After three months, GH levels normalized, and the patient reported improved quality of life.
  • NET Patient Case :
    A patient with refractory carcinoid syndrome experienced significant symptom relief after initiating treatment with pasireotide, demonstrating its potential as an alternative therapy for resistant cases .

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vitro assays to evaluate pasireotide's receptor binding affinity?

Pasireotide's binding affinity varies across somatostatin receptor subtypes (sst1–5). For in vitro assays, researchers should:

  • Use competitive inhibition assays (e.g., radioligand displacement) to measure IC50 values, noting its high affinity for sst1/2/3/5 (IC50 = 9.3, 1, 1.5, and 0.16 nM, respectively) and negligible affinity for sst4 (IC50 >1 μM) .
  • Validate receptor subtype specificity using cell lines expressing individual sst subtypes.
  • Account for assay conditions (e.g., pH, temperature) that may alter binding kinetics.
    Methodological Tip: Non-linear Emax sigmoid models can quantify dose-response relationships for receptor activation .

Q. How should researchers select animal models to study pasireotide's effects on hormone secretion?

  • Growth Hormone (GH): Use transgenic mouse models (e.g., MEN1 knockout) to assess GH suppression. Subcutaneous administration (e.g., 160 mg/kg) in mice reduces serum insulin and tumor size, with ED50 values for GH inhibition at 0.22 μg/kg (1h post-dose) .
  • ACTH/IGF-I: Rodent models with ACTH-secreting tumors or hypophysectomy-induced hormone deficiencies are suitable for evaluating pasireotide's antisecretory effects .
    Note: Dose timing and route (e.g., subcutaneous vs. intramuscular) significantly impact pharmacodynamic outcomes .

Q. What biochemical assays are critical for characterizing pasireotide's stability and purity?

  • HPLC Analysis: Ensure ≥95% purity with retention time matching reference standards .
  • Mass Spectrometry: Confirm molecular weight (1107.26 g/mol) and structural integrity via fragmentation patterns .
  • Storage Conditions: Store as a lyophilized powder at -20°C to -80°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pasireotide's efficacy across receptor subtypes in preclinical studies?

  • Receptor Expression Profiling: Use qPCR or immunohistochemistry to quantify sst subtype expression in target tissues. Pasireotide's low sst4 affinity (<7.0 pKi) may explain reduced efficacy in sst4-dominated systems .
  • Comparative Studies: Co-administer receptor-specific antagonists (e.g., cyclosomatostatin for sst2) to isolate subtype contributions .
    Example: In NET resistance studies, pasireotide's high sst5 affinity (pKi = 9.9) overcomes resistance seen with sst2-selective analogs like octreotide .

Q. What methodologies optimize pharmacokinetic-pharmacodynamic (PK-PD) modeling for pasireotide in long-term clinical trials?

  • AUC Analysis: Calculate GH suppression using 2-hour AUC ratios (post-dose vs. baseline) to quantify sustained effects .
  • Dose Escalation: Use non-linear mixed-effects modeling (NONMEM) to correlate subcutaneous doses (e.g., 60–160 mg/kg) with IGF-I normalization rates (54% in acromegaly trials) .
    Challenge: Hyperglycemia, a common adverse event, requires glucose monitoring protocols in PK-PD frameworks .

Q. How can pasireotide's anti-tumor effects be evaluated in combination therapies?

  • Synergy Screening: Use Bliss independence or Chou-Talalay models to assess interactions with mTOR inhibitors or chemotherapies.
  • Apoptosis Assays: Measure caspase-3 activation in tumor cells treated with pasireotide (e.g., 50 μg/kg in arthritis models) to validate proapoptotic activity .
    Case Study: In MEN1 transgenic mice, pasireotide monotherapy reduced insulinoma size by 40%, suggesting potential for adjuvant use .

Q. What statistical approaches address variability in clinical trial data for pasireotide?

  • Mixed-Effects Models: Adjust for inter-patient variability in UFC (urinary free cortisol) normalization rates using SAS® or R-based tools .
  • Survival Analysis: Apply Kaplan-Meier methods to compare progression-free survival (PFS) between pasireotide (11.8 months) and octreotide (6.8 months) in NET trials .
    Data Note: Exclude outliers with UFC values >3× ULN to improve statistical power .

Q. Data Contradictions and Mitigation Strategies

  • Receptor Binding vs. Clinical Efficacy: Despite high sst3 affinity (IC50 = 1.5 nM), pasireotide's clinical impact on sst3-rich tumors is less pronounced than predicted. Mitigate by combining with sst3-specific agonists (e.g., L-796,778) .
  • Hyperglycemia Incidence: Pasireotide-induced hyperglycemia (30–60% of patients) contradicts its antisecretory benefits. Preclinical models using glucose clamps can isolate metabolic vs. hormonal effects .

Eigenschaften

IUPAC Name

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFNBBHVLMWQH-QKXVGOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H70N10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396091-76-2
Record name Pasireotide acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.